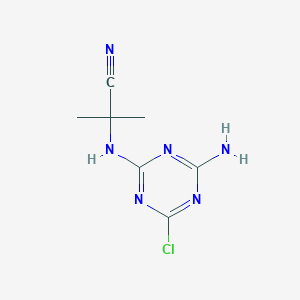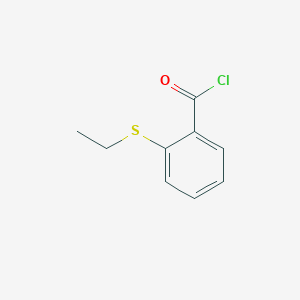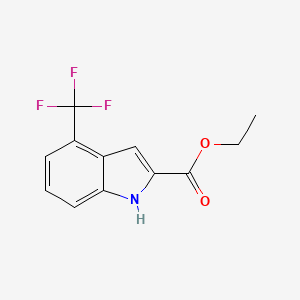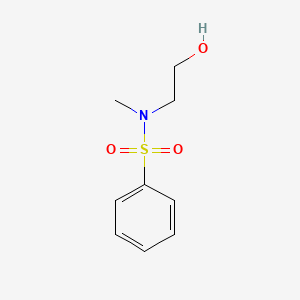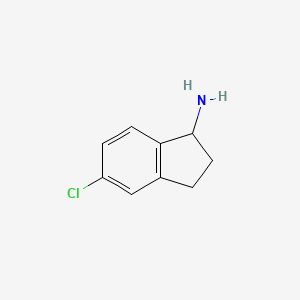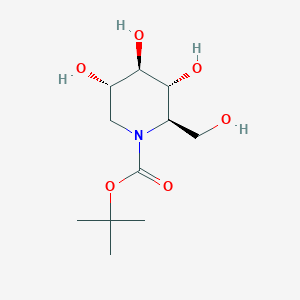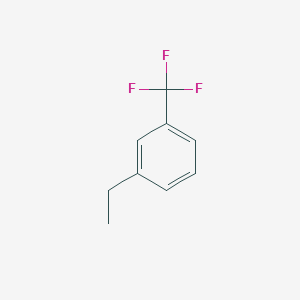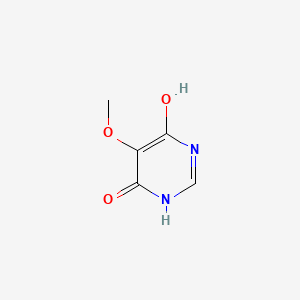
2-Bromo-4-fluoro-6-(trifluoromethyl)phenol
Descripción general
Descripción
“2-Bromo-4-fluoro-6-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H3BrF4O . It has a molecular weight of 259.00 g/mol . The compound is typically stored at inert atmosphere temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Bromo-4-fluoro-6-(trifluoromethyl)phenol” is 1S/C7H3BrF4O/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2,13H . The canonical SMILES structure is C1=C(C=C(C(=C1C(F)(F)F)O)Br)F .Physical And Chemical Properties Analysis
“2-Bromo-4-fluoro-6-(trifluoromethyl)phenol” is a liquid at room temperature . It has a topological polar surface area of 20.2 Ų and a complexity of 184 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Aplicaciones Científicas De Investigación
Fluorination and Substitution Reactions
2-Bromo-4-fluoro-6-(trifluoromethyl)phenol is involved in various fluorination and substitution reactions. Koudstaal and Olieman (2010) demonstrated the fluorination of related compounds using xenon difluoride, highlighting the potential of such compounds in complex fluorination processes (Koudstaal & Olieman, 2010). Additionally, Gray and Kelly (1981) explored the introduction of various substituents like fluoro and bromo into phenolic moieties, indicating the utility of these compounds in creating new series with specific properties (Gray & Kelly, 1981).
Molecular Structure and Electrostatic Potential Studies
Tanak (2019) conducted density functional theory calculations on a similar compound to investigate its molecular structure and electrostatic potential. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Tanak, 2019).
Site-Selective Metalation Reactions
Marzi et al. (2001) discussed the site-selective metalation of MOM-protected (trifluoromethyl)phenols, including reactions at positions adjacent to fluorine atoms. This work is significant for understanding the chemical reactivity of such compounds in the presence of metal catalysts (Marzi, Mongin, Spitaleri, & Schlosser, 2001).
Synthesis of Aryl Trifluoromethyl Ethers
Zhou et al. (2016) reported a new method for synthesizing aryl trifluoromethyl ethers using phenols, demonstrating the practicality of this approach with compounds like 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol (Zhou, Ni, He, & Hu, 2016).
Photoreaction Mechanism Studies
Nanbu et al. (2012) investigated the photoreaction mechanisms of a related compound, 4-bromo-2-chloro-6-fluorophenol, in low-temperature argon matrices. This research is essential for understanding the photoreactive properties of halogenated phenols (Nanbu, Sekine, & Nakata, 2012).
Biocatalytic Trifluoromethylation
Simon et al. (2016) presented a biocatalytic approach for the trifluoromethylation of unprotected phenols, which is relevant for compounds like 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol. Their method highlights the potential for environmentally friendly and efficient synthesis of such compounds (Simon, Busto, Richter, Resch, Houk, & Kroutil, 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-4-fluoro-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXJVEXPMOPLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567655 | |
| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | |
CAS RN |
130046-84-3 | |
| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

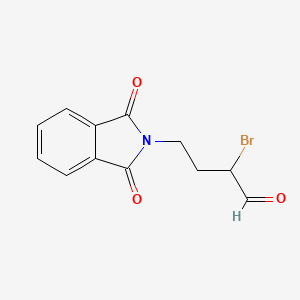
![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)
